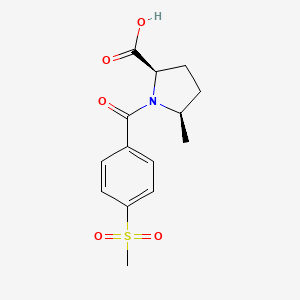![molecular formula C20H27N3O2 B7339491 1-[[3-(Dimethylamino)cyclobutyl]methyl]-3-[(2-methoxynaphthalen-1-yl)methyl]urea](/img/structure/B7339491.png)
1-[[3-(Dimethylamino)cyclobutyl]methyl]-3-[(2-methoxynaphthalen-1-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[3-(Dimethylamino)cyclobutyl]methyl]-3-[(2-methoxynaphthalen-1-yl)methyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DMCMU and is a potent inhibitor of the mitochondrial respiratory chain. DMCMU has been extensively studied for its effects on various physiological and biochemical processes, making it an important compound for scientific research.
Wirkmechanismus
DMCMU acts as a potent inhibitor of the mitochondrial respiratory chain, specifically targeting complex I and complex II. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The increase in ROS production can lead to oxidative stress, which can have detrimental effects on cellular processes.
Biochemical and Physiological Effects:
DMCMU has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Additionally, DMCMU has been shown to have neuroprotective effects, protecting against oxidative stress and reducing neuroinflammation. DMCMU has also been shown to have potential applications in the treatment of metabolic disorders such as obesity and type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
DMCMU has several advantages as a tool for scientific research. It is a potent inhibitor of the mitochondrial respiratory chain, making it a valuable tool for studying mitochondrial function. Additionally, DMCMU has potential therapeutic applications, making it an important compound for drug discovery. However, there are also limitations to the use of DMCMU in lab experiments. Its potent inhibitory effects on the mitochondrial respiratory chain can have detrimental effects on cellular processes, making it important to use appropriate controls in experiments.
Zukünftige Richtungen
There are several future directions for research involving DMCMU. One area of research is the development of DMCMU derivatives with improved pharmacological properties. Additionally, research is needed to further elucidate the mechanisms of action of DMCMU and its potential therapeutic applications. Finally, research is needed to determine the potential side effects of DMCMU and its derivatives, as well as their safety and efficacy in clinical trials.
Synthesemethoden
DMCMU can be synthesized through a multi-step process involving the reaction of 2-methoxynaphthalene with 3-(dimethylamino)cyclobutanone, followed by the reaction of the resulting product with urea. The final product is obtained through purification and isolation.
Wissenschaftliche Forschungsanwendungen
DMCMU has been used extensively in scientific research to study various physiological and biochemical processes. It has been shown to inhibit the mitochondrial respiratory chain, leading to a decrease in ATP production. This makes DMCMU an important tool for studying the role of mitochondria in cellular processes such as oxidative phosphorylation and energy metabolism. Additionally, DMCMU has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-[[3-(dimethylamino)cyclobutyl]methyl]-3-[(2-methoxynaphthalen-1-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-23(2)16-10-14(11-16)12-21-20(24)22-13-18-17-7-5-4-6-15(17)8-9-19(18)25-3/h4-9,14,16H,10-13H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBNAGJQCHOWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(C1)CNC(=O)NCC2=C(C=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[methylsulfonyl-[[4-[2-[(2R)-oxolan-2-yl]acetyl]morpholin-2-yl]methyl]amino]acetic acid](/img/structure/B7339410.png)

![N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide](/img/structure/B7339415.png)
![(1S,3R)-3-[[1-[(4-methoxyphenyl)methyl]-5-methyltriazole-4-carbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7339418.png)

![(1S,3R)-2,2-dimethyl-3-[1-[[2-methyl-3-(methylsulfonylmethyl)phenyl]carbamoylamino]ethyl]cyclobutane-1-carboxylic acid](/img/structure/B7339437.png)

![(1R,2R)-N-[4-(1,4-dimethyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-(3-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B7339464.png)
![2-(3-chlorophenyl)-1-[(3S,4S)-3-methyl-4-(morpholine-4-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7339473.png)
![[(3S,4S)-4-methyl-1-[2-(5-methylfuran-2-yl)-1,3-thiazole-4-carbonyl]pyrrolidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7339478.png)
![[(3S,4S)-4-methyl-1-[2-(2-methylphenyl)-1,3-thiazole-4-carbonyl]pyrrolidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7339486.png)
![3-(5-methyl-1H-indol-3-yl)-1-[(3S,4S)-3-methyl-4-(morpholine-4-carbonyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7339499.png)
![1-[(2-tert-butyltetrazol-5-yl)methyl]-3-[(1R)-1-(3-fluoro-4-methylphenyl)ethyl]urea](/img/structure/B7339508.png)
![1-[cyclopropyl(oxan-2-yl)methyl]-3-[(1R)-1-(3-fluoro-4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B7339511.png)
